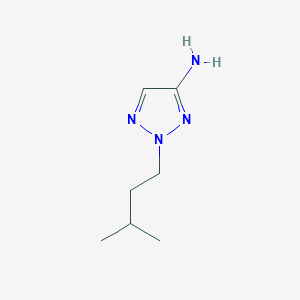

2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N4 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(3-methylbutyl)triazol-4-amine |

InChI |

InChI=1S/C7H14N4/c1-6(2)3-4-11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3,(H2,8,10) |

InChI Key |

PKGAPKOITHUYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1N=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylbutyl 2h 1,2,3 Triazol 4 Amine and Advanced Derivatives

Strategies for the Construction of the 2H-1,2,3-Triazole Ring System

The formation of the 2H-1,2,3-triazole ring is the foundational step in synthesizing the target compound. Various methods have been developed, each with distinct advantages regarding regioselectivity, efficiency, and substrate scope.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency and remarkable regioselectivity. organic-chemistry.orgwikipedia.org This reaction almost exclusively yields 1,4-disubstituted-1H-1,2,3-triazoles. nih.gov The mechanism involves the activation of a terminal alkyne by a copper(I) catalyst, which then reacts with an organic azide (B81097) in a stepwise manner, leading specifically to the 1,4-isomer. nih.govrsc.org

Due to this inherent regioselectivity, the direct synthesis of a 2,4-disubstituted triazole like the target compound via a standard CuAAC reaction between an amine-bearing alkyne and 3-methylbutyl azide is not feasible. However, CuAAC is invaluable for creating precursor molecules. For instance, a 1-substituted-1H-1,2,3-triazol-4-amine can be synthesized and subsequently subjected to reactions that might induce isomerization or rearrangement, although this is not a common or direct pathway. A more viable, albeit indirect, strategy involves using CuAAC to synthesize a 4,5-disubstituted triazole, which can then be selectively alkylated at the N2 position due to steric hindrance at N1 and N3. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving product purity. nih.govsemanticscholar.org The application of microwave irradiation to triazole synthesis is well-documented, significantly reducing reaction times from hours to minutes for both cycloaddition and subsequent functionalization steps. semanticscholar.orgias.ac.inresearchgate.net

In the context of synthesizing 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine, microwave heating can be applied to several key transformations:

Cycloaddition Reactions: While CuAAC is regioselective for the 1,4-isomer, other metal-catalyzed or thermal cycloadditions that may produce mixtures of isomers can be accelerated under microwave conditions. semanticscholar.orgias.ac.in

Condensation Reactions: The formation of the triazole ring from non-alkyne/azide precursors, such as the reaction of hydrazines with dicarbonyl compounds, can be expedited. scielo.br

N-Alkylation: The crucial step of introducing the 3-methylbutyl group onto the triazole nitrogen (discussed in section 2.2) can be performed rapidly under microwave irradiation, often leading to cleaner reactions and higher yields compared to conventional heating. nih.gov

The primary advantage of microwave assistance is the rapid and uniform heating of the reaction mixture, which minimizes the formation of side products and allows for high-throughput screening of reaction conditions. nih.govsemanticscholar.org

To circumvent the regiochemical limitations of CuAAC and the need for potentially toxic metal catalysts, metal-free and multi-component reaction (MCR) strategies have been developed. rsc.orgbenthamscience.com The classic Huisgen 1,3-dipolar cycloaddition, conducted thermally without a metal catalyst, often results in a mixture of 1,4- and 1,5-disubstituted regioisomers and requires high temperatures. organic-chemistry.orgwikipedia.org

More sophisticated approaches for N2-substituted triazoles include:

Three-Component Reactions: Certain palladium/copper bimetallic systems can catalyze a three-component reaction of terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide to produce 2-allyl-substituted-1,2,3-triazoles. organic-chemistry.orgnih.gov Similarly, copper-catalyzed one-pot reactions of an alkyne, sodium azide, and formaldehyde (B43269) have been shown to yield 2-hydroxymethyl-2H-1,2,3-triazoles, demonstrating a direct pathway to N2-substitution. nih.govfrontiersin.org

Rearrangement Reactions: The Boulton-Katritzky rearrangement provides a pathway to N2-substituted 1,2,3-triazoles from hydrazones derived from oxadiazoles, although the synthesis of the oxadiazole precursors can be complex. scielo.br

Cyclization of Hydrazones: Oxidative cyclization of α-hydrazono-nitriles in the presence of copper salts can produce 2-aryl-5-amino-1,2,3-triazoles, offering a direct route to the desired 2,4-substitution pattern (with an amino group at C5, which would require further modification). researchgate.net A recently reported method involves the reaction of geminal diazides with organic hydrazines to directly and regioselectively form N2-alkyl- and N2-aryl-1,2,3-triazoles. acs.orgnih.gov

Multi-component reactions are particularly advantageous for building molecular complexity in a single step, combining three or more reactants to form the triazole product. nih.govmdpi.com

Building the triazole ring from acyclic precursors through condensation and cyclocondensation reactions offers an alternative to cycloaddition chemistry. These methods often involve the use of hydrazine (B178648) or its derivatives as a key nitrogen source. isres.org

One established pathway involves the condensation of 1,2,3-triazole-4(5)-amines with various methylene-active compounds to construct fused heterocyclic systems, demonstrating the versatility of the aminotriazole scaffold as a building block. researchgate.net For the direct formation of the 2H-1,2,3-triazol-4-amine core, a plausible route involves the reaction of a substituted hydrazine (e.g., 3-methylbutylhydrazine) with a synthon providing the C4-C5-N fragment with a masked amino group at C4.

Installation and Functionalization of the 3-Methylbutyl Side Chain

The introduction of the 3-methylbutyl group is a critical step that can, in principle, be performed either before or after the formation of the triazole ring. However, the most practical and regioselective approach involves the N-alkylation of a pre-formed NH-1,2,3-triazole precursor.

The direct alkylation of an unsubstituted 4-amino-1H-1,2,3-triazole with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) is a primary strategy. The triazole ring possesses three potentially nucleophilic nitrogen atoms, but alkylation typically occurs at N1 or N2. nih.govresearchgate.net Achieving selectivity for the N2 position is paramount and is heavily influenced by the reaction conditions. Steric and electronic factors play a crucial role; bulky substituents on the triazole ring at C4 and C5 can sterically hinder the N1 position, thereby directing alkylation to the N2 position. researchgate.net

A highly effective strategy for achieving N2-selectivity involves using a 4,5-dibromo-1H-1,2,3-triazole intermediate. The bromine atoms provide significant steric bulk, forcing the incoming alkyl group to attach at the N2 position. The bromine atoms can then be selectively removed or replaced via subsequent reactions, such as hydrogenation or cross-coupling, to yield the desired 2,4-disubstituted product. researchgate.netorganic-chemistry.org

Regioselective and Stereoselective Control in the Synthesis of this compound

Regioselectivity is the central challenge in the synthesis of this compound. Stereoselectivity is not a factor as the target molecule is achiral. The primary hurdle is overcoming the thermodynamic and kinetic preference for the formation of 1,4- and 1,5-isomers in many common triazole syntheses.

The most reliable method for ensuring the correct 2,4-substitution pattern is the regioselective N-alkylation of a 4-substituted-1H-1,2,3-triazole precursor. Studies have shown that the ratio of N1 to N2 alkylation products can be controlled by carefully selecting the base and solvent. nih.gov For example, the use of sodium carbonate (Na₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to preferentially yield 2-substituted triazoles. nih.gov In some cases, the N2-isomer can be prepared with a selectivity greater than 94%, with the N1-isomer constituting less than 6% of the product mixture. nih.gov

The table below summarizes findings from studies on the alkylation of substituted NH-1,2,3-triazoles, illustrating the influence of reaction conditions on regioselectivity.

| Alkylating Agent | Base | Solvent | Temperature (°C) | N2:N1 Isomer Ratio | Total Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Na₂CO₃ | DMF | 20 | 81:19 | ~85 | nih.gov |

| Allyl Chloride | Na₂CO₃ | DMF | 20 | 83:17 | ~82 | nih.gov |

| Methyl Iodide | Na₂CO₃ | DMF | 20 | 83:17 | ~80 | nih.gov |

| Alkyl Halide | K₂CO₃ | DMF | Not Specified | Highly N2-selective | Good | organic-chemistry.org |

This data indicates that while a mixture of isomers is common, conditions can be optimized to favor the desired N2-alkylated product, which can then be purified by standard methods like column chromatography. The use of sterically demanding groups on the triazole ring, as previously mentioned, provides an even more robust method for achieving high N2-selectivity. researchgate.net

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of 1,2,3-triazole derivatives has been a significant area of research, aiming to reduce the environmental impact of chemical processes. rsc.orgconsensus.appbohrium.com For the synthesis of this compound, several sustainable approaches can be proposed based on general advancements in triazole synthesis.

Alternative Solvents and Catalysts:

One of the core tenets of green chemistry is the use of environmentally benign solvents. consensus.app Traditional syntheses of triazoles often employ volatile organic compounds (VOCs). Greener alternatives include water, glycerol, and deep eutectic solvents (DESs). consensus.app Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. consensus.app The use of copper nanoparticles as catalysts in aqueous media has also been explored for the synthesis of 1,2,3-triazoles, offering high yields and the potential for catalyst recycling. consensus.app

Energy Efficiency:

Alternative energy sources such as ultrasound and microwave irradiation can significantly enhance reaction rates, reduce reaction times, and often lead to higher yields compared to conventional heating methods. nih.govbroadinstitute.org Sonochemical methods, for instance, have been successfully applied to the synthesis of aminotriazole derivatives, achieving excellent yields in a matter of minutes. plos.orgresearchgate.net

Atom Economy and Waste Reduction:

One-pot, multi-component reactions are highly desirable from a green chemistry perspective as they improve atom economy and reduce waste by minimizing intermediate isolation and purification steps. rsc.org For the synthesis of related triazoles, continuous-flow reactors have been employed to achieve a more sustainable and safer process, avoiding the isolation of potentially hazardous intermediates. rsc.org

A hypothetical green synthesis of this compound could involve a multi-component reaction in an aqueous medium using a recyclable catalyst and microwave irradiation to drive the reaction to completion efficiently.

Table 1: Comparison of Green Chemistry Approaches for Triazole Synthesis

| Feature | Conventional Method | Green Alternative | Benefit |

| Solvent | Volatile Organic Compounds (e.g., DMF, Toluene) | Water, Glycerol, Deep Eutectic Solvents consensus.app | Reduced toxicity and environmental impact. |

| Catalyst | Homogeneous copper salts | Copper nanoparticles, Heterogeneous catalysts consensus.appresearchgate.net | Catalyst recyclability, reduced metal leaching. |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound nih.govbroadinstitute.orgplos.org | Faster reaction times, lower energy consumption. |

| Process | Stepwise synthesis with intermediate isolation | One-pot, multi-component reactions, Flow chemistry rsc.org | Higher atom economy, reduced waste, improved safety. |

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Reaction Conditions Optimization:

A thorough optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs. This includes fine-tuning the molar ratios of reactants, catalyst loading, reaction temperature, and time. researchgate.netppor.azresearchgate.net For instance, in the synthesis of related aminotriazoles, the concentration of reactants and the reaction temperature have been shown to significantly influence the product yield. mdpi.com

Table 2: Key Parameters for Process Optimization

| Parameter | Objective | Method of Optimization |

| Reactant Molar Ratio | Maximize conversion of limiting reagent, minimize by-products. | Design of Experiments (DoE) to study the effect of varying ratios. |

| Catalyst Loading | Achieve high reaction rate with minimal catalyst usage and cost. | Screening different catalyst concentrations to find the optimal balance. |

| Temperature | Ensure a sufficient reaction rate without promoting side reactions or decomposition. | Thermal analysis (DSC/TGA) of reactants and products; kinetic studies at various temperatures. |

| Reaction Time | Achieve maximum yield in the shortest possible time to increase throughput. | In-process monitoring (e.g., HPLC, GC) to determine reaction completion. |

| Solvent Selection | Ensure good solubility of reactants, facilitate product isolation, and be cost-effective and safe. | Screening of a range of solvents for optimal performance and safety profile. |

Reactor Design and Technology:

For large-scale production, the choice of reactor is critical. While batch reactors are common, continuous-flow reactors offer several advantages for the synthesis of triazoles, including improved heat and mass transfer, better control over reaction parameters, enhanced safety, and potential for automation. rsc.org This is particularly important for reactions that are exothermic or involve hazardous reagents.

Downstream Processing and Purification:

The purification of the final product is a significant cost driver in industrial synthesis. Developing a process that minimizes the need for chromatographic purification is highly advantageous. frontiersin.org Strategies include designing the reaction to produce a high-purity crude product that can be purified by simple crystallization or extraction. A patented process for the preparation of 4-amino-1,2,4-triazole (B31798) highlights a method involving reaction in the absence of a resin and subsequent recrystallization to achieve high purity. google.com

Safety and Hazard Analysis:

A thorough hazard analysis of all reactants, intermediates, products, and solvents is essential. For triazole synthesis, the use of azides, such as sodium azide, requires special handling procedures due to their potential toxicity and explosive nature. nih.govfrontiersin.org Process safety studies, including reaction calorimetry, can help to identify and mitigate potential thermal hazards during scale-up.

By systematically addressing these green chemistry principles and scale-up considerations, a robust and sustainable manufacturing process for this compound can be developed.

Chemical Reactivity and Transformative Derivatization of 2 3 Methylbutyl 2h 1,2,3 Triazol 4 Amine

Electrophilic and Nucleophilic Reactions at the Triazole Ring of 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine

The 1,2,3-triazole ring is generally considered to be electron-rich, yet it exhibits a degree of aromatic stability that makes it resistant to many common electrophilic substitution reactions without activation. The presence of the amino group at the C4 position and the alkyl group at the N2 position influences the electron density and steric accessibility of the ring carbons.

Electrophilic Substitution: Direct electrophilic attack on the carbon atoms (C4 and C5) of the 2-substituted 1,2,3-triazole ring is generally difficult. However, activation of the ring, for instance through N-oxidation, can facilitate such reactions. For analogous 2-phenyltriazole 1-oxides, electrophilic halogenation at the C5 position has been reported. Subsequent deoxygenation can yield the substituted triazole. While not directly demonstrated for this compound, this suggests a potential, albeit indirect, route for electrophilic functionalization.

Nucleophilic Substitution: The 1,2,3-triazole ring itself is not highly susceptible to nucleophilic attack unless it bears suitable leaving groups. Nucleophilic substitution reactions on the triazole ring typically require the pre-functionalization of a ring carbon with a halogen or another good leaving group. For instance, a halogen atom at the C4 or C5 position can be displaced by various nucleophiles. The synthesis of such precursors for the title compound, however, is not widely documented.

Functionalization Strategies for the Amine Moiety (–NH2)

The exocyclic amino group at the C4 position is a key site for derivatization, behaving as a typical primary amine. Its nucleophilicity allows for a wide range of functionalization strategies.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides, and sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic properties and biological activity of the molecule.

Diazotization: Diazotization of the 4-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would be expected to yield a diazonium salt. organic-chemistry.org These intermediates are versatile and can be subjected to a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce halogens, or coupling reactions. However, the stability of diazonium salts derived from amino-1,2,3-triazoles can be variable. In some cases, diazotization of N-[2-amino-1,2-dicyanovinyl]acetamides leads to the formation of 2H-1,2,3-triazole derivatives. clockss.org

Condensation Reactions: The primary amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems. For example, derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) readily form Schiff bases with various aldehydes. nih.gov

A summary of potential functionalization reactions for the amine moiety is presented in the interactive table below.

| Reagent | Product Type | Reaction Conditions |

| Acyl chloride/anhydride | N-acylated derivative | Base (e.g., pyridine, triethylamine) |

| Sulfonyl chloride | N-sulfonylated derivative | Base (e.g., pyridine) |

| Nitrous acid (NaNO2/HCl) | Diazonium salt | 0-5 °C |

| Aldehyde/Ketone | Schiff base (Imine) | Acid or base catalyst |

Transformations Involving the 3-Methylbutyl Substituent

The 3-methylbutyl (isopentyl) group is a saturated alkyl chain and is generally unreactive under many conditions. However, specific transformations can be envisaged, primarily involving radical-based or oxidative processes.

Radical Halogenation: Free radical halogenation could potentially introduce a halogen atom onto the alkyl chain, with a preference for the tertiary carbon atom. However, achieving selectivity can be challenging due to the presence of multiple secondary and primary C-H bonds.

Oxidative Metabolism: In biological systems or under specific oxidative conditions, the alkyl chain could be hydroxylated. This type of transformation is more relevant in the context of drug metabolism studies.

Direct, selective functionalization of the 3-methylbutyl group without affecting other parts of the molecule is synthetically challenging and not well-documented for this class of compounds.

C-H Functionalization and Oxidative Coupling Reactions in Triazole Amine Chemistry

Modern synthetic methods have enabled the direct functionalization of C-H bonds, which can be applied to heterocyclic systems. For azoles, C-H functionalization can occur either on the heterocyclic ring or on an attached alkyl substituent.

Alkyl Substituent C-H Functionalization: The C-H bonds of the 3-methylbutyl group could potentially be functionalized. The proximity of the triazole ring might influence the reactivity of the methylene (B1212753) group adjacent to the nitrogen atom. Palladium-catalyzed functionalization of alkyl groups adjacent to an azole ring has been reported, leading to C-C and C-heteroatom bond formation. thieme-connect.de

Mechanistic Investigations of Key Reaction Pathways Involving this compound

Detailed mechanistic studies specifically for reactions of this compound are not available in the literature. However, the mechanisms of fundamental reactions involving the triazole and amine functionalities can be inferred from general organic chemistry principles and studies on related compounds.

Alkylation of the Triazole Ring: The formation of the parent compound likely proceeds via N-alkylation of 4-amino-1,2,3-triazole. The regioselectivity of this alkylation (N1 vs. N2 vs. N3) is a key mechanistic consideration. Generally, N2-alkylation is thermodynamically favored for many 1,2,3-triazoles.

Reactions of the Amino Group: Reactions at the exocyclic amino group, such as acylation and Schiff base formation, follow well-established mechanistic pathways for primary amines. For instance, acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Cyclization Reactions: Intramolecular cyclization reactions would proceed via nucleophilic attack from a functional group on the derivatized amine onto an electrophilic center, leading to the formation of a new ring. The mechanism would be highly dependent on the specific substrates and reaction conditions. For example, the Wolff cyclocondensation of α-diazoketones with amines to form 1,2,3-triazoles is a known process with a proposed mechanism involving intramolecular hydrogen bonding. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 2 3 Methylbutyl 2h 1,2,3 Triazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the molecular structure of organic compounds. For 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine , both ¹H and ¹³C NMR would provide critical information.

In a typical ¹H NMR spectrum, the protons of the 3-methylbutyl group would exhibit characteristic signals. The two methyl groups would likely appear as a doublet, while the methine proton adjacent to them would be a multiplet. The methylene (B1212753) group attached to the triazole nitrogen would present as a triplet, and the other methylene group would be a multiplet. The amine (NH₂) protons would likely appear as a broad singlet, and the proton on the triazole ring would be a singlet in the aromatic region.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbons of the 3-methylbutyl group would appear in the aliphatic region, while the two distinct carbons of the 1,2,3-triazole ring would be found at lower field strengths.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C-H | ~7.5 | ~125 |

| Triazole C-NH₂ | - | ~150 |

| N-CH₂ | ~4.2 (t) | ~50 |

| CH₂-CH | ~1.8 (m) | ~38 |

| CH(CH₃)₂ | ~1.7 (m) | ~25 |

| CH(CH₃)₂ | ~0.9 (d) | ~22 |

| NH₂ | ~5.0 (br s) | - |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for this compound might include the loss of the 3-methylbutyl side chain, cleavage of the triazole ring, and loss of the amino group. Analysis of these fragments helps to piece together the structure of the parent molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 155.1348 | Molecular ion (protonated) |

| [M-C₅H₁₁]⁺ | 84.0436 | Loss of the 3-methylbutyl group |

| [C₅H₁₁]⁺ | 71.0861 | 3-methylbutyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR and Raman spectra of This compound would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amine group would be visible in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic 3-methylbutyl group would appear around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected in the 1400-1650 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds would be observed at lower wavenumbers. These spectral fingerprints are crucial for confirming the presence of key functional groups.

X-ray Crystallography for Precise Solid-State Structure Determination and Tautomeric Assessment

For crystalline samples, single-crystal X-ray crystallography offers the most precise and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide exact bond lengths, bond angles, and torsional angles for This compound .

Furthermore, X-ray crystallography can definitively resolve any questions of tautomerism. For 4-amino-1,2,3-triazoles, different tautomeric forms are possible. An X-ray crystal structure would unequivocally show the location of the protons and the double bonds within the triazole ring, thereby confirming the specific tautomer present in the crystalline form.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques are vital for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating the target compound from any impurities or unreacted starting materials. Different HPLC methods, such as reversed-phase or normal-phase chromatography, could be developed to achieve optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS analysis of This compound would provide information on its retention time, which is a characteristic property, and its mass spectrum, confirming its identity and purity. These techniques are essential for ensuring the quality of the compound for any subsequent studies or applications.

Theoretical and Computational Chemistry Studies of 2 3 Methylbutyl 2h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Energetics, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution, molecular orbital energies, and other key characteristics of 2-(3-methylbutyl)-2H-1,2,3-triazol-4-amine.

Electronic Structure and Energetics: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine electronic properties. eurjchem.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. eurjchem.com For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the triazole ring and the amino group, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, highlighting their electrophilic character.

Other calculated parameters include dipole moments, Mulliken atomic charges, and various reactivity descriptors like electronegativity, hardness, and softness, which help in quantifying the molecule's reactivity. researchgate.netresearchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 7.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment (μ) | 3.5 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 2.65 | A measure of the ability of the molecule to attract electrons. |

| Hardness (ɳ) | 3.85 | Measures resistance to change in electron distribution. |

Note: The values in this table are representative examples based on typical calculations for similar triazole derivatives and are for illustrative purposes.

Spectroscopic Property Prediction: Computational methods are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies, after appropriate scaling, typically show good agreement with experimental data, allowing for precise assignment of vibrational modes. tandfonline.comresearchgate.net

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical values serve as a valuable reference for interpreting experimental NMR spectra. For the title compound, calculations would help assign the specific shifts for the protons and carbons of the 3-methylbutyl group, the amino group, and the triazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum, providing insights into the molecule's photophysical properties. eurjchem.commdpi.com

Conformational Analysis and Tautomerism Investigations of the 2H-1,2,3-triazole System

Conformational Analysis: The 3-methylbutyl substituent attached to the N2 position of the triazole ring can adopt various conformations due to the rotation around its single bonds. Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to identify the most stable, low-energy structures. This analysis is crucial as the molecule's conformation can influence its biological activity and physical properties.

Tautomerism: The 1,2,3-triazole ring exhibits prototropic tautomerism, existing mainly as 1H- and 2H-isomers. researchgate.net Computational studies have consistently shown that for the unsubstituted 1,2,3-triazole, the 2H-tautomer is more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov The presence of substituents can influence this equilibrium. nih.gov For this compound, the substitution is fixed at the N2 position. However, the parent 4-amino-1,2,3-triazole could theoretically exist in different tautomeric forms. Quantum chemical calculations of the relative energies of these tautomers, including the effects of solvents using models like the Solvation Model based on Density (SMD), are essential to determine the predominant species under different conditions. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions, including the synthesis of 1,2,3-triazole derivatives. The most common route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. nih.gov

Theoretical studies can model the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. By calculating the activation energies associated with different pathways, chemists can predict the regioselectivity of a reaction. For instance, in the synthesis of N-substituted triazoles, computational analysis can explain why the reaction might favor the formation of the 1,4-disubstituted (1H) versus the 1,5-disubstituted (1H) or the 2,4-disubstituted (2H) isomer. frontiersin.orgnih.gov

For the synthesis of this compound, computational modeling could be used to explore the transition states of the cycloaddition reaction that leads to the N2-substituted isomer, providing insights into the factors (steric, electronic) that govern this specific regiochemical outcome. researchgate.net

Intermolecular Interactions and Hydrogen Bonding within this compound Architectures

The structure of this compound features several sites capable of forming hydrogen bonds: the amino group (N-H) acts as a hydrogen bond donor, while the triazole ring nitrogen atoms and the amino nitrogen can act as acceptors. nih.gov These interactions are critical in determining the crystal packing in the solid state and the solvation properties in solution.

Computational studies can characterize these non-covalent interactions in detail.

Geometric Analysis: The distances and angles of potential hydrogen bonds in dimers or larger clusters of the molecule can be calculated. sapub.org

Energetic Analysis: The strength of these hydrogen bonds can be quantified by calculating the interaction energies, often corrected for basis set superposition error (BSSE).

Topological Analysis: Advanced methods like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to analyze the electron density at bond critical points, providing definitive evidence of hydrogen bonding and characterizing its nature (e.g., electrostatic vs. covalent). sapub.orgresearchgate.net

Studies on similar amino-triazole systems show extensive networks of intermolecular N-H···N hydrogen bonds, which significantly influence their melting points and solubility. nih.govmdpi.comrsc.org Computational modeling can predict these preferred interaction motifs for the title compound.

Table 2: Illustrative Hydrogen Bond Parameters for a Dimer of this compound

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···N (amino to triazole N1/N3) | 2.95 | 170 | -5.5 |

| N-H···N (amino to amino) | 3.10 | 165 | -4.2 |

Note: The values in this table are representative examples based on typical calculations for similar triazole derivatives and are for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity in Triazole Amine Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful application of computational chemistry. researchgate.net These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. nih.gov

For triazole amine derivatives, QSAR models can be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. benthamdirect.comresearchgate.net The process involves:

Data Set Generation: A series of related triazole amine derivatives with known experimental activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, thermodynamic) are calculated for each molecule using computational methods.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of these descriptors with the observed activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of molecules with enhanced reactivity, selectivity, or specific biological activities, thereby guiding and prioritizing synthetic efforts.

Based on a comprehensive search of scientific literature, there is currently no specific published research focused solely on the chemical compound “this compound” that would allow for the creation of a detailed article as per the provided outline. The available scientific data discusses the properties and reactions of the broader class of 2-alkyl-2H-1,2,3-triazol-4-amines, but not this specific derivative in the contexts requested.

Therefore, to ensure scientific accuracy and strictly adhere to the instructions of focusing only on the specified compound, it is not possible to generate the requested article. Introducing information from related but different compounds would violate the core requirement of the prompt.

If you are amenable to broadening the scope to the general class of 2-alkyl-2H-1,2,3-triazol-4-amines, a detailed and informative article could be generated based on available research literature, following your specified outline.

Future Directions and Emerging Research Avenues in 2 3 Methylbutyl 2h 1,2,3 Triazol 4 Amine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.orgthieme-connect.commdpi.com Future research concerning 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine will likely focus on moving beyond traditional thermal methods, which often require harsh conditions and result in a mixture of regioisomers. acs.org The development of novel catalytic systems is a key area of interest. While copper remains a prominent catalyst for producing 1,4-disubstituted triazoles, the use of ruthenium catalysts, which selectively yield 1,5-disubstituted products, offers a pathway to new structural analogs. thieme-connect.commdpi.com

Emerging trends also point towards the development of metal-free and environmentally benign synthetic protocols. bohrium.comresearchgate.net These "green" approaches, which may utilize organocatalysts or be performed under neat conditions without solvents, address the challenges of catalyst toxicity and removal. acs.orgnih.gov Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for creating complex triazole structures in a single step. mdpi.com A sequential MCR followed by an intramolecular azide-alkyne cycloaddition (IAAC) could provide a highly efficient and regioselective route to novel fused-triazole systems derived from the this compound core. mdpi.com

| Synthetic Strategy | Description | Key Advantages | Catalyst/Conditions |

| Huisgen 1,3-Dipolar Cycloaddition | Traditional thermal reaction between an azide (B81097) and an alkyne. | Foundational method. | Thermal conditions. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" approach yielding 1,4-disubstituted triazoles. thieme-connect.com | High yield, mild conditions, high regioselectivity. frontiersin.org | Copper(I) salts. mdpi.com |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Catalytic approach yielding 1,5-disubstituted triazoles. thieme-connect.com | Access to alternative regioisomers. mdpi.com | Ruthenium(II) complexes. mdpi.com |

| Metal-Free Synthesis | Cycloaddition reactions that do not require a metal catalyst. | Avoids metal contamination, environmentally friendly. bohrium.com | Iodine, various organocatalysts. mdpi.com |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product. mdpi.com | High efficiency, atom economy, structural diversity. | Varies depending on the specific reaction. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

Future investigations will likely delve into the untapped reactivity of the this compound scaffold. The 1,2,3-triazole ring is generally stable to acidic and basic hydrolysis and resistant to metabolism, making it a robust core for derivatization. researchgate.netfrontiersin.org Research can be directed towards the selective functionalization of the triazole ring and its substituents.

The amine group at the C4 position serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, leading to a diverse library of new derivatives. chemmethod.comurfu.ru Furthermore, the triazole ring itself, while aromatic, can participate in specific reactions. For instance, exploring electrophilic substitution at the ring's nitrogen or carbon atoms could yield novel compounds. frontiersin.org More unconventional approaches might investigate ring-opening reactions or rearrangements under specific conditions, such as photochemical or electrochemical stimuli, to access entirely new heterocyclic systems. beilstein-journals.org

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. numberanalytics.com For this compound, methods like Density Functional Theory (DFT) can be employed to model the potential energy surfaces of its synthetic pathways. numberanalytics.commdpi.com This allows for the identification of transition states and intermediates, providing a detailed, molecular-level understanding of the reaction mechanism that complements experimental findings. mdpi.comsmu.eduacs.org

Such computational studies can rationalize the regioselectivity observed in different catalytic systems (e.g., CuAAC vs. RuAAC) and guide the design of new catalysts for improved efficiency and selectivity. mdpi.com Beyond reaction mechanisms, computational tools can predict spectroscopic properties (e.g., NMR, IR), analyze electronic structures through Natural Bond Orbital (NBO) analysis, and map Molecular Electrostatic Potential (MEP) to identify sites susceptible to electrophilic or nucleophilic attack. eurjchem.com This predictive power accelerates the discovery process by prioritizing the most promising synthetic targets and reaction conditions. rsc.org

| Computational Method | Application in Triazole Chemistry Research | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating energies of reactants, transition states, and products. numberanalytics.com | Mechanistic details, reaction kinetics and thermodynamics, prediction of regioselectivity. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the behavior of molecules over time in a solvent environment. | Understanding conformational flexibility, solvent effects, and interactions with biological targets. |

| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and delocalization within the molecule. eurjchem.com | Electronic stability, intramolecular interactions, reactivity patterns. eurjchem.com |

| Time-Dependent DFT (TD-DFT) | Predicting electronic absorption spectra (UV-Vis). eurjchem.com | Understanding electronic transitions and photophysical properties. |

| Molecular Electrostatic Potential (MEP) | Mapping the electrostatic potential on the electron density surface. eurjchem.com | Identification of nucleophilic and electrophilic sites, prediction of intermolecular interactions. eurjchem.com |

Potential in Supramolecular Chemistry and Nanotechnology through Triazole Scaffolds

The 1,2,3-triazole ring is an excellent building block for supramolecular chemistry and nanotechnology. researchgate.net Its unique electronic properties, including a moderate dipole moment and the ability to act as a hydrogen bond donor and acceptor, make it ideal for constructing complex, non-covalently linked architectures. researchgate.netnih.gov Future research could explore the incorporation of this compound into macrocycles, which can act as receptors for anions or cations. nih.gov

The triazole scaffold is also pivotal in the construction of mechanically interlocked molecules like rotaxanes and catenanes, which are fundamental components of molecular machines. nih.gov By functionalizing the core molecule with polymerizable groups, it could be used as a monomer in the template-directed synthesis of sequence-defined oligomers and polymers. rsc.orgscispace.com These advanced materials could find applications in molecular sensing, catalysis, and drug delivery systems. nih.gov

Application of Machine Learning and AI in the Design and Synthesis of Triazole Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Methylbutyl)-2H-1,2,3-triazol-4-amine, and how can purity be optimized?

- Methodology : A common approach involves reacting 2H-1,2,3-triazol-4-amine derivatives with 3-methylbutyl halides or alcohols under reflux conditions. For example, in analogous syntheses, acetonitrile is used as a solvent, and the mixture is refluxed for 8–12 hours to ensure complete substitution . Post-reaction purification via column chromatography (e.g., chloroform:methanol = 9.5:0.5 vol.) followed by crystallization from acetonitrile improves purity (>95%) . Monitoring reaction progress with TLC (silica gel F254 plates) is critical to avoid byproducts .

Q. How can the molecular structure of this compound be characterized to confirm regioselectivity and substituent orientation?

- Methodology :

- NMR spectroscopy : - and -NMR can confirm the attachment of the 3-methylbutyl group to the triazole ring. For example, the N–CH resonance typically appears at δ 3.8–4.2 ppm in analogous compounds .

- X-ray crystallography : Use SHELXL for refinement to resolve atomic positions. For small molecules, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensures accuracy .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

- Methodology :

- MIC assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (0.5–128 μg/mL range). Analogous triazol-4-amine derivatives showed MIC values of 0.5–8 μg/mL against methicillin-resistant S. epidermidis .

- Biofilm inhibition : Quantify biofilm biomass using crystal violet staining after 24-hour exposure .

Advanced Research Questions

Q. How can computational methods predict binding modes of this compound to bacterial topoisomerase IV?

- Methodology :

- Molecular docking : Use AutoDock Vina with a grid box centered on the enzyme active site (PDB: 3FV5). Triazole derivatives often exhibit hydrogen bonding with Ser84 and hydrophobic interactions with Phe88 .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction frequency .

Q. What strategies resolve crystallographic disorder in the 3-methylbutyl chain during X-ray refinement?

- Methodology :

- SHELXL constraints : Apply "PART" instructions to model alternative conformations. For example, split occupancy between two chain orientations and refine anisotropic displacement parameters .

- Twinned data refinement : Use HKLF 5 format in SHELXL for cases where twinning (e.g., by pseudo-merohedry) complicates the electron density map .

Q. How to design structure-activity relationship (SAR) studies to optimize its antitumor activity?

- Methodology :

- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., cyclopropyl or branched groups) and test against cancer cell lines (e.g., MCF-7, A549). IC values <10 μM indicate promising activity .

- Mechanistic assays : Evaluate apoptosis via Annexin V/PI staining and mitochondrial membrane potential (ΔΨm) collapse using JC-1 dye .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.